molecular formula C8H4BrF2NO B069897 2-(Bromodifluoromethyl)-1,3-benzoxazole CAS No. 186828-50-2

2-(Bromodifluoromethyl)-1,3-benzoxazole

Cat. No.: B069897
CAS No.: 186828-50-2
M. Wt: 248.02 g/mol
InChI Key: QJYISAVBXVIYNO-UHFFFAOYSA-N
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Description

2-(Bromodifluoromethyl)-1,3-benzoxazole is an organic compound that features a benzoxazole ring substituted with a bromodifluoromethyl group

Scientific Research Applications

2-(Bromodifluoromethyl)-1,3-benzoxazole has several scientific research applications:

Safety and Hazards

“2-(Bromodifluoromethyl)-1,3-benzoxazole” is classified as a warning under the GHS07 pictogram . It is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromodifluoromethyl)-1,3-benzoxazole typically involves the introduction of the bromodifluoromethyl group onto a benzoxazole ring. One common method is the reaction of benzoxazole with bromodifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of efficient bromodifluoromethylating reagents and catalysts to streamline the production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromodifluoromethyl)-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromodifluoromethylating Agents: TMSCF2Br is commonly used for introducing the bromodifluoromethyl group.

    Bases: Bases like potassium carbonate or sodium hydride are often used to facilitate the reactions.

    Catalysts: Palladium catalysts are frequently employed in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted benzoxazole derivatives.

Mechanism of Action

The mechanism by which 2-(Bromodifluoromethyl)-1,3-benzoxazole exerts its effects involves interactions with specific molecular targets. The bromodifluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl)
  • (Trifluoromethyl)trimethylsilane (TMSCF3)

Uniqueness

2-(Bromodifluoromethyl)-1,3-benzoxazole is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical properties compared to its chlorodifluoromethyl and trifluoromethyl analogs.

Properties

IUPAC Name

2-[bromo(difluoro)methyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYISAVBXVIYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443467
Record name 2-(Bromodifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186828-50-2
Record name 2-(Bromodifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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